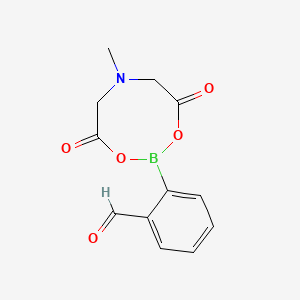

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-5-3-2-4-9(10)8-15/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSWQNRMPQJHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746242 | |

| Record name | 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257651-51-6 | |

| Record name | 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257651-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile with suitable reducing agents to convert the nitrile group to an aldehyde group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) are often employed in cross-coupling reactions.

Major Products Formed:

Oxidation: 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid.

Reduction: Corresponding alcohols or amines.

Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron atoms can exhibit anticancer properties. The unique structure of 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde may enhance the efficacy of existing chemotherapeutic agents. Studies have shown that derivatives of benzaldehyde can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain benzaldehyde derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the dioxaborocane moiety may contribute to enhanced interaction with microbial cell membranes .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymeric materials. Research has shown that incorporating boron-containing compounds into polymer matrices can enhance their performance in various applications .

Nanomaterials

The compound's unique chemical structure allows it to be used in the synthesis of nanomaterials. For instance, it can serve as a precursor for boron-doped carbon nanostructures which exhibit excellent electrical conductivity and thermal stability. These materials have potential applications in electronics and energy storage devices .

Analytical Chemistry

Chromatography and Detection Methods

In analytical chemistry, this compound can be employed as a reagent in chromatographic techniques to enhance the detection sensitivity of certain analytes. Its unique chemical properties allow for improved separation and identification in complex mixtures .

Case Studies

Mechanism of Action

The mechanism by which 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Key Observations :

- Positional Isomerism: The ortho, meta, and para isomers differ in steric and electronic environments.

- Functional Group Variation : Replacing the aldehyde with a carboxylic acid (e.g., 4-substituted benzoic acid) increases polarity, altering solubility and reactivity in aqueous conditions .

- Core Heterocycle Modification : Substituting benzene with thiophene introduces sulfur, enhancing π-electron density and altering electronic properties for specialized medicinal applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : C12H12BNO5

- Molecular Weight : 261.04 g/mol

- CAS Number : 1257651-51-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its dioxaborocan structure suggests potential interactions with nucleophiles and electrophiles in biological systems.

Antimicrobial Activity

Research indicates that compounds containing dioxoboron structures exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of dioxoboron compounds showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects:

- Case Study : In vitro assays have shown that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Research Findings : It has been found to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Studies

-

Antimicrobial Study

- Researchers tested various concentrations of this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at higher concentrations.

-

Anticancer Study

- A study involving MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis. Flow cytometry analysis confirmed the induction of programmed cell death.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves condensation of methyliminodiacetic acid derivatives with boron-containing precursors under anhydrous conditions. For example, analogous boron heterocycles are synthesized by heating precursors in ethanol and tetrahydrofuran (THF) at reflux, followed by purification via silica gel chromatography . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance boron coordination.

- Temperature control : Reflux conditions (70–80°C) prevent premature cyclization side reactions.

- Stoichiometry : Precise molar ratios of aldehyde and boron precursors minimize byproducts like unreacted boronic acids.

Table 1 : Example Synthetic Conditions from Literature

| Precursor System | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Boronic acid + methyliminodiacetic ester | THF/EtOH | 80 | ~60–70 |

Q. What analytical techniques are most effective for assessing purity, and how can common byproducts be identified?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects trace impurities (e.g., unreacted boronic acids or hydrolysis products) using reverse-phase C18 columns and electrospray ionization (ESI). Internal standards like deuterated analogs improve quantification .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., exact mass 258.0812 for related boron esters) .

- 11B NMR Spectroscopy : Identifies boron-containing byproducts (e.g., boroxines) via characteristic shifts (δ 10–30 ppm for tetracoordinate boron) .

Q. What are the key spectroscopic markers for confirming the compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl stretches (C=O) at ~1685–1700 cm⁻¹ and B-O vibrations at ~1350–1400 cm⁻¹ .

- 1H NMR : Benzaldehyde protons appear as a singlet at δ ~10.4 ppm, while the dioxazaborocane ring protons show splitting patterns between δ 1.5–4.0 ppm .

- 11B NMR : A sharp singlet at δ ~15–20 ppm confirms tetrahedral boron coordination .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing boron-containing heterocycles?

- Methodological Answer : Boron’s quadrupolar moment (I = 3/2) causes peak broadening in 11B NMR, complicating integration. Mitigation strategies include:

- High-field instruments (≥500 MHz) to enhance resolution.

- Decoupling techniques to suppress splitting from adjacent protons.

- Complementary methods : X-ray crystallography (e.g., Acta Crystallographica data for related structures ) or IR spectroscopy to cross-validate functional groups.

Example: Inconsistent integration of benzaldehyde protons may arise from dynamic effects; variable-temperature NMR (VT-NMR) can resolve this .

Q. What strategies optimize the compound’s stability under varying storage and reaction conditions?

- Methodological Answer :

- Moisture sensitivity : Store under inert gas (N2/Ar) at –20°C. Use molecular sieves in reaction mixtures to prevent hydrolysis of the boron heterocycle.

- Light sensitivity : Amber glassware or aluminum foil wrapping mitigates photodegradation.

- Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., related benzaldehydes decompose >150°C ).

Q. How can computational chemistry predict reactivity in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the benzaldehyde group’s LUMO energy indicates susceptibility to nucleophilic addition.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. THF) to model hydrolysis pathways .

Q. In cross-coupling reactions, how does the dioxazaborocane ring influence the benzaldehyde group’s reactivity?

- Methodological Answer : The boron heterocycle withdraws electron density via conjugation, activating the benzaldehyde for reactions like Suzuki-Miyaura couplings. Comparative studies with non-boron analogs (e.g., 2-fluorobenzaldehyde derivatives ) show enhanced electrophilicity. Experimental validation:

- Kinetic studies : Monitor reaction rates with aryl halides using UV-Vis or LC-MS.

- Control experiments : Replace the boron heterocycle with a methyl group to isolate electronic effects .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data, such as unexpected 1H NMR splitting patterns?

- Methodological Answer : Contradictions may arise from:

- Dynamic exchange : Use VT-NMR to observe coalescence temperatures for proton environments in flux.

- Impurity overlap : Employ 2D NMR (COSY, HSQC) to assign peaks unambiguously. For example, HSQC can distinguish benzaldehyde protons from aromatic ring protons .

- Boron quadrupolar effects : Compare 11B NMR with X-ray data to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.